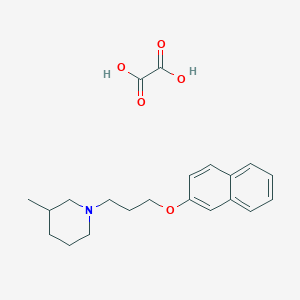![molecular formula C16H25NO3 B4039789 4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4039789.png)
4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine
描述
4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine is an organic compound characterized by its complex structure, which includes a morpholine ring substituted with a 2-(2-methoxy-4-methylphenoxy)ethyl group and two methyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylphenol and 2,6-dimethylmorpholine.
Etherification: The first step involves the etherification of 2-methoxy-4-methylphenol with an appropriate alkylating agent to introduce the 2-(2-methoxy-4-methylphenoxy)ethyl group.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2,6-dimethylmorpholine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through these interactions, which can modulate the activity of the targets and influence cellular pathways.
相似化合物的比较
Similar Compounds
- 4-[2-(2-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine
- 4-[2-(4-methylphenoxy)ethyl]-2,6-dimethylmorpholine
- 4-[2-(2-methoxy-4-methylphenoxy)ethyl]morpholine
Uniqueness
4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine is unique due to the specific substitution pattern on the morpholine ring and the presence of the 2-(2-methoxy-4-methylphenoxy)ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-5-6-15(16(9-12)18-4)19-8-7-17-10-13(2)20-14(3)11-17/h5-6,9,13-14H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFRREGBHLGLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4039706.png)
![1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039712.png)
![8-[4-(2,6-Dichlorophenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039716.png)
![3,5-Dimethyl-1-[3-(2,3,5-trimethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4039719.png)

![{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4039736.png)
![N-benzyl-2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4039751.png)
![3,5-Dimethyl-1-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4039759.png)
![1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039765.png)
![4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine](/img/structure/B4039776.png)
![8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4039784.png)

![Oxolan-2-ylmethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate](/img/structure/B4039800.png)
![N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039803.png)
